molecular formula C17H23NO2 B15043788 N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide

N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide

Cat. No.: B15043788
M. Wt: 273.37 g/mol
InChI Key: VLFXOOLCZWMBCI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a cyclohexane ring substituted with an ethyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylphenylamine with 4-ethylcyclohexanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide

InChI

InChI=1S/C17H23NO2/c1-3-13-4-6-15(7-5-13)17(20)18-16-10-8-14(9-11-16)12(2)19/h8-11,13,15H,3-7H2,1-2H3,(H,18,20)

InChI Key

VLFXOOLCZWMBCI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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